Benzoimidazol-1-yl-acetic acid
Overview
Description
Benzoimidazol-1-yl-acetic acid is a heterocyclic organic compound that features a benzimidazole ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoimidazol-1-yl-acetic acid typically involves the condensation of ortho-phenylenediamine with acetic acid or its derivatives. One common method is the reaction of ortho-phenylenediamine with acetic anhydride under reflux conditions, followed by cyclization to form the benzimidazole ring. Another approach involves the use of formic acid or trimethyl orthoformate as reagents in the presence of a catalyst such as sodium metabisulphite .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Benzoimidazol-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Benzoimidazol-1-yl-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoimidazol-1-yl-acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as tyrosine kinases and phosphodiesterases, thereby modulating various cellular processes. The compound’s ability to bind to nucleic acids and proteins also contributes to its biological activities .
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole core structure but lacks the acetic acid moiety.
2-Phenylbenzimidazole: Contains a phenyl group instead of the acetic acid moiety.
5,6-Dimethylbenzimidazole: Features methyl groups at positions 5 and 6 of the benzimidazole ring.
Uniqueness: Benzoimidazol-1-yl-acetic acid is unique due to the presence of the acetic acid moiety, which enhances its solubility and reactivity.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSZBKDUTWXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355551 | |
Record name | Benzoimidazol-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40332-16-9 | |
Record name | Benzoimidazol-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-Benzimidazole-1-acetic acid improve sperm cryosurvival?
A: Research suggests that 1H-Benzimidazole-1-acetic acid might enhance sperm cryosurvival by protecting the structural integrity of sperm cell membranes, particularly the plasma and mitochondrial membranes []. This protection is believed to occur through a two-fold mechanism:
- Membrane Stabilization: The compound may bind to receptors on the sperm's outer membrane, inducing structural changes that enhance stability [].
- Water Crystallization Inhibition: 1H-Benzimidazole-1-acetic acid could modify the viscosity of water associated with membrane proteins, potentially reducing ice crystal formation during freezing, a major cause of cell damage [].
Q2: What evidence supports the protective effect of 1H-Benzimidazole-1-acetic acid on sperm membranes during cryopreservation?
A2: Studies using bull semen have shown that adding 1H-Benzimidazole-1-acetic acid to the semen extender before freezing leads to:
- Higher post-thaw motility and viability: Sperm diluted with extender containing 1H-Benzimidazole-1-acetic acid (10-13 to 10-15 M) showed a 73% increase in viability to 10% motility compared to the control group [].
- Improved respiration post-thaw: The compound's presence in the extender resulted in less stimulation by succinate (which penetrates damaged membranes) on sperm respiration, suggesting a protective effect on mitochondrial membranes [].
Q3: Beyond cryopreservation, does 1H-Benzimidazole-1-acetic acid offer other benefits for sperm?
A3: Yes, research indicates that 1H-Benzimidazole-1-acetic acid might also improve sperm viability under other stressful conditions:
- Thermal stress: The compound enhanced sperm vitality at 40°C, suggesting a protective effect against thermal damage [].
- Osmotic stress: 1H-Benzimidazole-1-acetic acid demonstrated a protective effect on sperm exposed to varying osmotic pressures, highlighting its potential in maintaining cellular integrity under osmotic stress [].
Q4: Besides its biological activity, what is known about the structural characteristics of 1H-Benzimidazole-1-acetic acid?
A: While the provided research focuses on its biological application, 1H-Benzimidazole-1-acetic acid can also form coordination complexes with silver ions []. These complexes have been characterized using techniques like IR spectroscopy and X-ray diffraction, providing insights into the compound's coordination chemistry and potential for material science applications [].
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